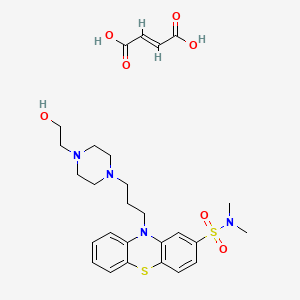
Thioproperazine Difumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioproperazine Difumarate is a potent neuroleptic compound primarily used in the management of acute and chronic schizophrenia, including cases that are refractory to more common neuroleptics. It is also used to treat manic syndromes . The compound is known for its marked cataleptic and antiapomorphine activity, with relatively slight sedative, hypothermic, and spasmolytic effects . This compound has a molecular formula of C30H38N4O10S2 and a molecular weight of 678.77 g/mol .
Vorbereitungsmethoden
The synthesis of Thioproperazine involves several key steps:
Thioether Formation: The reaction between 2-Aminothiophenol and 4-Chloro-N,N-Dimethyl-3-Nitrobenzenesulfonamide forms 4-(2-aminophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzenesulfonamide.
Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction with cuprous bromide to yield 4-[(2-Bromophenyl)-thio]-N,N’-dimethyl-3-nitrobenzenesulfonamide.
Bechamp Reduction: The product is then reduced to 3-Amino-4-((2-bromophenyl)thio)-N,N-dimethylbenzenesulphonamide.
Goldberg Reaction: This step completes the formation of the phenothiazine ring, resulting in N,N-dimethyl-10H-phenothiazine-2-sulfonamide.
Sidechain Attachment: Finally, the sidechain is attached via a sodamide reaction with 1-(3-Chloropropyl)-4-Methylpiperazine, yielding Thioproperazine.
Analyse Chemischer Reaktionen
Thioproperazin-Difumarat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden und Sulfonen führt.
Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln.
Substitution: Thioproperazin kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Kupfer(I)-bromid für Sandmeyer-Reaktionen und Reduktionsmittel wie Eisen in Bechamp-Reduktionen.
Wissenschaftliche Forschungsanwendungen
Thioproperazin-Difumarat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung bei der Synthese von Phenothiazin-Derivaten verwendet.
Biologie: Die Verbindung wird auf ihre Auswirkungen auf Neurotransmittersysteme und Rezeptorbindung untersucht.
5. Wirkmechanismus
Thioproperazin wirkt als Antagonist an verschiedenen postsynaptischen Rezeptoren:
Dopaminerge Rezeptoren: Es blockiert die Subtypen D1, D2, D3 und D4 und beeinflusst sowohl produktive als auch unproduktive Symptome der Schizophrenie.
Serotonerge Rezeptoren: Es wirkt auf 5-HT1 und 5-HT2 Rezeptoren und bietet anxiolytische, antidepressive und antiaggressive Wirkungen.
Histaminerge Rezeptoren: Es blockiert H1 Rezeptoren, was zu sedativen und antiemetischen Wirkungen führt.
Alpha-Rezeptoren: Es beeinflusst Alpha1 und Alpha2 Rezeptoren und verursacht antisympathomimetische Wirkungen.
Muskarinerge Rezeptoren: Es blockiert M1 und M2 Rezeptoren, was zu anticholinergen Symptomen führt.
Wirkmechanismus
Thioproperazine acts as an antagonist on various postsynaptic receptors:
Dopaminergic Receptors: It blocks subtypes D1, D2, D3, and D4, affecting both productive and unproductive symptoms of schizophrenia.
Serotonergic Receptors: It acts on 5-HT1 and 5-HT2 receptors, providing anxiolytic, antidepressive, and antiaggressive effects.
Histaminergic Receptors: It blocks H1 receptors, leading to sedation and antiemetic effects.
Alpha Receptors: It affects alpha1 and alpha2 receptors, causing antisympathomimetic effects.
Muscarinic Receptors: It blocks M1 and M2 receptors, leading to anticholinergic symptoms.
Vergleich Mit ähnlichen Verbindungen
Thioproperazin gehört zur Gruppe der Phenothiazin-Antipsychotika. Ähnliche Verbindungen sind:
Chlorpromazin: Ein weiteres Phenothiazin-Derivat, das als Antipsychotikum verwendet wird.
Fluphenazin: Bekannt für seine lang anhaltende Wirkung bei der Behandlung von Schizophrenie.
Perphenazin: Wird wegen seiner antipsychotischen und antiemetischen Eigenschaften eingesetzt. Thioproperazin ist einzigartig aufgrund seiner potenten neuroleptischen Wirkungen mit relativ geringen sedativen und blutdrucksenkenden Wirkungen
Eigenschaften
Molekularformel |
C27H36N4O7S2 |
|---|---|
Molekulargewicht |
592.7 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide |
InChI |
InChI=1S/C23H32N4O3S2.C4H4O4/c1-24(2)32(29,30)19-8-9-23-21(18-19)27(20-6-3-4-7-22(20)31-23)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,5,10-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
MDUVRTGSAKNTRG-WLHGVMLRSA-N |
Isomerische SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-acetyloxy-2-phenylpropanoate](/img/structure/B12297337.png)
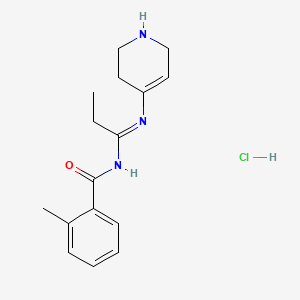
![4-oxo-N-[(1,3-thiazol-4-yl)methyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12297341.png)
![6alpha-[(R)-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt](/img/structure/B12297353.png)

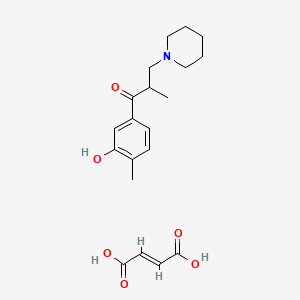
![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)
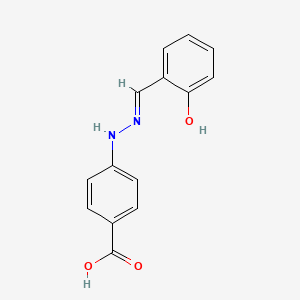
![(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B12297381.png)
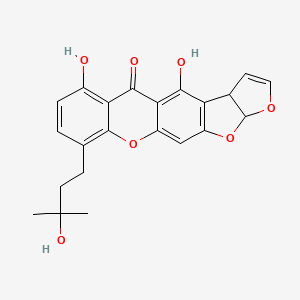
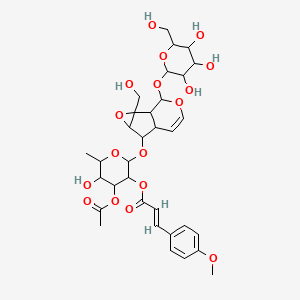

![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-](/img/structure/B12297413.png)
![N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine](/img/structure/B12297419.png)
